4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride

説明

4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride is a useful research compound. Its molecular formula is C10H14ClN3OZn+2 and its molecular weight is 293.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

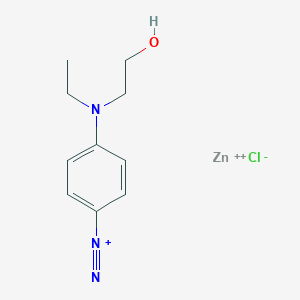

4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride is a diazonium compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure allows for diverse biological activities, particularly in the context of drug development and surface modification techniques. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₄ClN₃O·Zn

- Molecular Weight : 269.66 g/mol

This compound consists of a benzenediazonium moiety, which is known for its reactivity, particularly in electrophilic aromatic substitution reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactivity : The diazonium group (-N₂⁺) is highly electrophilic, enabling it to react with nucleophiles in biological systems. This property is exploited in various coupling reactions for drug delivery systems and bioconjugation techniques.

- Antimicrobial Properties : Research indicates that diazonium compounds can exhibit antimicrobial activity by disrupting bacterial cell membranes or interacting with cellular components, leading to cell death.

- Cytotoxicity : Some studies have reported that certain diazonium salts can induce cytotoxic effects in cancer cells, making them potential candidates for anticancer drug development.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various diazonium compounds, including this compound. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Cytotoxicity in Cancer Cells

In a comparative study on the cytotoxic effects of different diazonium salts, this compound demonstrated notable cytotoxicity against several cancer cell lines. The IC50 values were determined using MTT assays, revealing a concentration-dependent response .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| This compound | A549 | 20 |

Surface Modification Applications

The reactivity of this compound has been utilized in surface modification techniques. For instance, it has been employed to functionalize gold surfaces for biosensor applications through the formation of stable covalent bonds with amine groups on the substrate .

科学的研究の応用

Synthesis and Mechanism of Action

The synthesis of 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride typically involves the reaction of an aromatic amine with nitrous acid under acidic conditions, leading to the formation of a diazonium ion. This compound can participate in various chemical reactions, including:

- Substitution Reactions : The diazonium group can be replaced by nucleophiles, forming new aromatic compounds.

- Coupling Reactions : It can couple with phenols or other aromatic amines to produce azo compounds, which are significant in dye chemistry.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo electrophilic substitution reactions makes it valuable for creating complex aromatic structures.

Table 1: Common Reactions Involving Diazonium Salts

| Reaction Type | Description | Products Generated |

|---|---|---|

| Substitution | Replacement of the diazonium group with nucleophiles | Aryl halides, amines, phenols |

| Coupling | Reaction with phenols or amines | Azo compounds |

| Reduction | Conversion to benzene using reducing agents | Benzene |

Research indicates that compounds derived from diazonium salts exhibit various biological activities, including antimicrobial and anticancer properties. The reactivity of the diazonium group allows for the formation of biologically active derivatives.

- Antimicrobial Activity : Some derivatives have shown effective inhibition against bacterial strains, contributing to the development of new antibiotics.

- Anticancer Potential : Studies suggest that these compounds may interfere with cancer cell proliferation through mechanisms involving DNA interactions.

Case Study Example : A study demonstrated that derivatives synthesized from diazonium salts exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential as new therapeutic agents .

Industrial Applications

In industry, this compound is utilized in dye manufacturing due to its ability to form azo dyes through coupling reactions. These dyes are widely used in textiles and other materials.

- Dye Chemistry : The ability to create vivid colors through azo coupling reactions makes this compound valuable in the dye industry.

化学反応の分析

Substitution Reactions

The diazonium group (−N⁺≡N) undergoes nucleophilic substitution, releasing nitrogen gas (N₂) and forming aromatic derivatives. Key reactions include:

Halogenation

-

Mechanism : Replacement of the diazonium group with halides (Cl⁻, Br⁻, I⁻) via Sandmeyer or Gattermann reactions.

-

Example : Reaction with CuCl/HCl yields 4-(ethyl(2-hydroxyethyl)amino)chlorobenzene.

-

Conditions : Acidic medium (HCl), temperatures between 0–5°C.

Hydroxylation

-

Mechanism : Hydrolysis in aqueous H₂SO₄ or H₃PO₄ produces phenolic compounds.

-

Product : 4-(ethyl(2-hydroxyethyl)amino)phenol.

-

Yield : ~60–75% under controlled heating (50–70°C).

Amination

-

Reaction : Displacement with amines (e.g., aniline) forms diarylamines.

-

Example :

Coupling Reactions

The diazonium ion couples with electron-rich aromatics (e.g., phenols, anilines) to form azo dyes:

Surface Functionalization

-

Application : Electro-grafted diazonium salts form stable aryl layers on carbon surfaces .

-

Example : Covalent attachment to glassy carbon electrodes for biosensor development .

Thermal and Photolytic Decomposition

Diazonium salts decompose under heat/light, often explosively:

Pathways

-

Homolytic cleavage :

Forms aryl radicals, which dimerize or react with solvents .

-

Hydrolysis :

Degrades to phenolic byproducts in humid conditions .

Stabilization by ZnCl₂

-

Zinc chloride reduces sensitivity to shock and heat by forming stable complexes .

-

Decomposition Onset : >120°C (vs. ~80°C for non-complexed diazonium salts) .

Comparative Reactivity with Analogous Compounds

特性

IUPAC Name |

dichlorozinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N3O.3ClH.Zn/c1-2-13(7-8-14)10-5-3-9(12-11)4-6-10;;;;/h3-6,14H,2,7-8H2,1H3;3*1H;/q+1;;;;+2/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZURDCUSZRTCY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC=C(C=C1)[N+]#N.[Cl-].Cl[Zn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl3N3OZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13532-96-2 | |

| Record name | Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13532-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 4-(ethyl(2-hydroxyethyl)amino)-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013532962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。